molecular formula C24H25ClN6O B612278 AZD3463 CAS No. 1356962-20-3

AZD3463

Cat. No.: B612278
CAS No.: 1356962-20-3
M. Wt: 448.9 g/mol
InChI Key: GCYIGMXOIWJGBU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

AZD3463 interacts with the ALK and IGF1R enzymes, inhibiting their activity . It has a Ki value of 0.75nM, indicating a high binding affinity . The inhibition of ALK by this compound is associated with perturbations in downstream signaling including ERK, AKT, and STAT3 pathways .

Cellular Effects

This compound has been shown to inhibit the proliferation of tumor cell lines containing ALK fusions . It induces apoptosis and autophagy in neuroblastoma cells and suppresses the viability and proliferation of both wild type and mutant ALK neuroblastoma (NB) cells . It also inhibits FLT3-ITD-mediated activation of AKT, ERK1/2, and p38 in a dose-dependent manner .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the autophosphorylation of ALK in tumor cell lines . It also inhibits additional receptor tyrosine kinases including IGF1R . This compound retains good activity against a number of clinically relevant crizotinib resistant mutations .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to suppress the viability and proliferation of both wild type and mutant ALK NB cells . It effectively inhibits ALK-mediated PI3K/AKT/mTOR signaling and induces apoptosis and autophagy in NB cells .

Dosage Effects in Animal Models

In animal models, this compound demonstrates the ability to dose-dependently inhibit pALK in xenograft tumors, resulting in stasis or regression . It also ameliorates tumor progression and protects against bone loss when combined with DZNep .

Metabolic Pathways

This compound is involved in the PI3K/AKT/mTOR pathway, a key metabolic pathway in cancer cells . It inhibits this pathway, leading to induced apoptosis and autophagy .

Chemical Reactions Analysis

AZD3463 undergoes various chemical reactions, including:

Properties

IUPAC Name

N-[4-(4-aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN6O/c1-32-22-12-16(31-10-8-15(26)9-11-31)6-7-21(22)29-24-28-14-19(25)23(30-24)18-13-27-20-5-3-2-4-17(18)20/h2-7,12-15,27H,8-11,26H2,1H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYIGMXOIWJGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)N)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717792
Record name N-[4-(4-Aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356962-20-3
Record name N-[4-(4-Aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(2,5-dichloropyrimidin-4-yl)-1H-indole (5.28 g, 20 mmol), 1-(4-amino-3-methoxyphenyl)piperidin-4-amine (4.43 g, 20.00 mmol), and tosic acid (5.71 g, 30.00 mmol) in n-pentanol (40.0 ml) was placed in a round-bottomed flask. The solution was heated at 140° C., and stirred at that temperature for three days. The solvent was removed by concentration in vacuo, and to the residue was added sat. NaHCO3 solution and dichloromethane. The mixture was filtered and the obtained solid was dissolved in a mixture of THF and methanol and pre-absorbed on silica gel (120 g). The mixture was loaded onto silica gel column and eluted with 10% MeOH, 1% NH4OH in DCM. The collected fractions were concentrated, and the residue was triturated in diethyl ether. The collected solid after filtration was triturated in ethanol. Filtration afforded the title compound (3.25 g, 36.2% yield).
Quantity
5.28 g
Type
reactant
Reaction Step One
Name
1-(4-amino-3-methoxyphenyl)piperidin-4-amine
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
36.2%

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